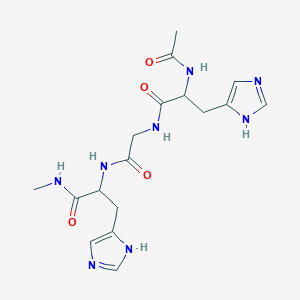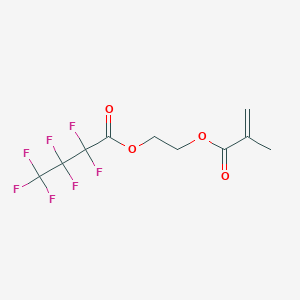![molecular formula C30H36N2O6 B12109209 (13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(13-乙基-14-羟基-8-甲基-8,15-二氮杂六环[142101,902,7010,15该化合物属于阿吉马林-蛇根碱生物碱类,来源于天然来源,特别是药用植物 .
准备方法
合成路线和反应条件
合成(13-乙基-14-羟基-8-甲基-8,15-二氮杂六环[14.2.1.01,9.02,7.010,15.012,17]十九碳-2,4,6-三烯-18-基) 3,4,5-三甲氧基苯甲酸酯需要多个步骤,包括形成六环核心结构和后续功能化。关键步骤通常包括:
形成六环核心: 这是通过一系列环化反应实现的,通常从更简单的前体开始。
功能化: 引入乙基、羟基和甲基,以及连接三甲氧基苯甲酸酯部分。
工业生产方法
该化合物的工业生产方法没有很好的记录,这可能是由于其复杂的结构和应用的特殊性。大规模合成需要优化反应条件,以确保高收率和纯度。
化学反应分析
反应类型
(13-乙基-14-羟基-8-甲基-8,15-二氮杂六环[14.2.1.01,9.02,7.010,15.012,17]十九碳-2,4,6-三烯-18-基) 3,4,5-三甲氧基苯甲酸酯可以发生各种化学反应,包括:
氧化: 该反应可以将羟基修饰为羰基。
还原: 还原反应可以针对二氮杂六环结构中的氮原子。
取代: 在适当条件下,三甲氧基苯甲酸酯部分可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO₄)和三氧化铬(CrO₃)。
还原: 通常使用锂铝氢化物(LiAlH₄)和硼氢化钠(NaBH₄)等还原剂。
取代: 根据所需产物,可以使用各种亲核试剂进行取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可以生成酮或醛,而还原可以生成胺或醇。
科学研究应用
(13-乙基-14-羟基-8-甲基-8,15-二氮杂六环[14.2.1.01,9.02,7.010,15.012,17]十九碳-2,4,6-三烯-18-基) 3,4,5-三甲氧基苯甲酸酯有几个科学研究应用:
化学: 用作研究复杂有机反应和机理的模型化合物。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 探索其潜在的治疗效果,特别是在治疗心血管疾病方面。
作用机制
(13-乙基-14-羟基-8-甲基-8,15-二氮杂六环[14.2.1.01,9.02,7.010,15.012,17]十九碳-2,4,6-三烯-18-基) 3,4,5-三甲氧基苯甲酸酯的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可以与各种酶和受体结合,调节其活性并导致生理效应。例如,它可以抑制参与代谢途径的某些酶,从而发挥其治疗作用。
相似化合物的比较
类似化合物
阿吉马林: 阿吉马林-蛇根碱生物碱的另一个成员,以其抗心律失常特性而闻名。
蛇根碱: 一种结构相关的化合物,具有潜在的药理活性。
独特性
(13-乙基-14-羟基-8-甲基-8,15-二氮杂六环[142101,902,7010,15
属性
IUPAC Name |
(13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O6/c1-6-16-17-13-20-26-30(18-9-7-8-10-19(18)31(26)2)14-21(32(20)28(16)33)24(17)27(30)38-29(34)15-11-22(35-3)25(37-5)23(12-15)36-4/h7-12,16-17,20-21,24,26-28,33H,6,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRQPLRRHXVYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)N3C1O)C7=CC=CC=C7N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)
![Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B12109157.png)

![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)






![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)
![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)
